![molecular formula C24H26Cl2N2O2S B12149905 (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12149905.png)
(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,5-dichloroaniline with 4-(octyloxy)benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring structure. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The compound’s structure allows it to interact with cellular membranes, potentially disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar dichlorophenyl group.
4-Iodobenzoic acid: Contains a halogenated phenyl group similar to the dichlorophenyl group in the target compound.
Uniqueness
What sets (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring with a dichlorophenyl and an octyloxybenzylidene moiety. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Biological Activity
The compound (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-ones, which are known for their diverse biological activities. This article reviews the current understanding of the biological activities associated with this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazolidine core with substituents that contribute to its biological activity.
Antioxidant Activity
Research indicates that thiazolidin-4-ones exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant potential. Results from studies suggest that compounds within this class can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
Thiazolidin-4-ones have been investigated for their antimicrobial properties against various pathogens. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro .
Anticancer Properties
The anticancer potential of thiazolidin-4-ones has gained attention in recent years. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of several thiazolidin derivatives, this compound was found to have an IC50 value comparable to established antioxidants. This indicates its potential for therapeutic applications in oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various thiazolidin derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results highlight its potential as a lead compound for developing new antimicrobial agents.
Research Findings Summary
Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH Assay | Significant scavenging activity observed |
Antimicrobial | Agar diffusion method | Effective against S. aureus and E. coli |
Anticancer | Cell viability assays | Induces apoptosis in cancer cell lines |
Properties
Molecular Formula |
C24H26Cl2N2O2S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dichlorophenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26Cl2N2O2S/c1-2-3-4-5-6-7-12-30-21-10-8-17(9-11-21)13-22-23(29)28-24(31-22)27-20-15-18(25)14-19(26)16-20/h8-11,13-16H,2-7,12H2,1H3,(H,27,28,29)/b22-13- |
InChI Key |
CEHHBIQUGAVCQD-XKZIYDEJSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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